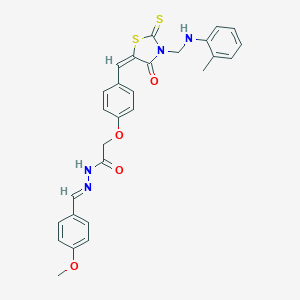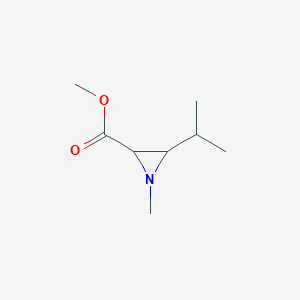
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate, also known as MIMAC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This aziridine derivative has been found to exhibit promising anticancer properties, making it a subject of interest for researchers in the field of oncology.
Wirkmechanismus
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has been found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by disrupting the microtubule network. The compound binds to tubulin and prevents its polymerization, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects:
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals, thereby protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has several advantages for lab experiments, including its high purity and good yields. Moreover, the compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has some limitations, including its low solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using Methyl 3-isopropyl-1-methylaziridine-2-carboxylate.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. First, the mechanism of action of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be further elucidated to identify its molecular targets and signaling pathways. Second, the pharmacokinetics and pharmacodynamics of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate need to be studied to optimize its dosing regimen and minimize its toxicity. Third, the anticancer activity of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be validated in animal models of cancer to evaluate its in vivo efficacy. Fourth, the potential of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate to be used in combination with other anticancer agents needs to be explored to enhance its therapeutic efficacy. Finally, the development of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate derivatives with improved solubility and selectivity is an area of active research.
Synthesemethoden
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate can be synthesized through a multistep reaction involving the reaction of 3-isopropyl-1-methylaziridine-2-carboxylic acid with methanol and thionyl chloride. The resulting intermediate is then treated with methylamine to yield Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. This synthesis method has been reported to yield high purity Methyl 3-isopropyl-1-methylaziridine-2-carboxylate with good yields.
Wissenschaftliche Forschungsanwendungen
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vitro studies have shown that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by targeting the microtubule network. These findings suggest that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has the potential to be developed as a novel anticancer agent.
Eigenschaften
CAS-Nummer |
132141-31-2 |
|---|---|
Produktname |
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl 1-methyl-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-7(9(6)3)8(10)11-4/h5-7H,1-4H3 |
InChI-Schlüssel |
SETZGBAMDDIYFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(N1C)C(=O)OC |
Kanonische SMILES |
CC(C)C1C(N1C)C(=O)OC |
Synonyme |
2-Aziridinecarboxylicacid,1-methyl-3-(1-methylethyl)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



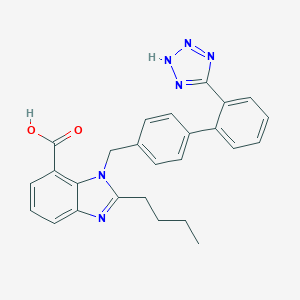
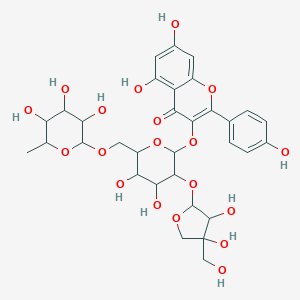
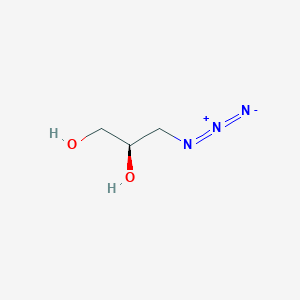
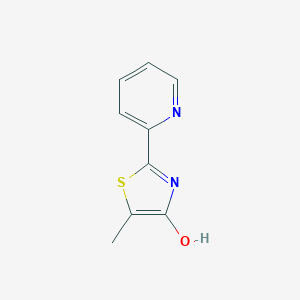
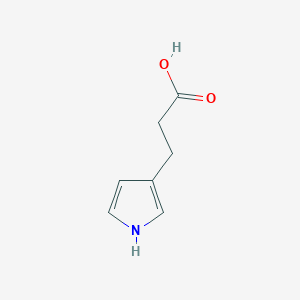
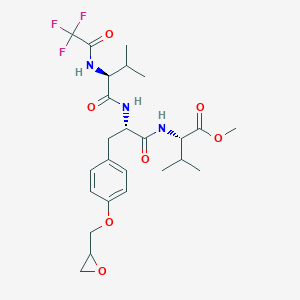

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

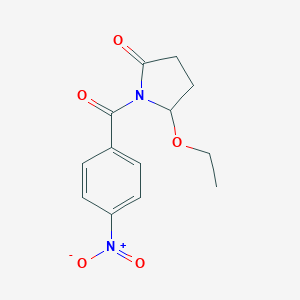

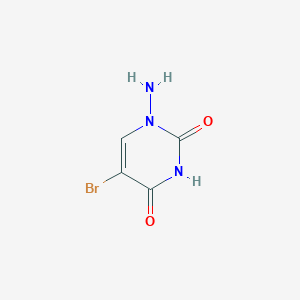
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
